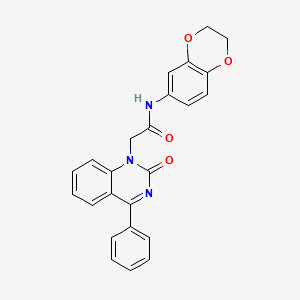![molecular formula C12H14ClNO2 B6498149 1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 1339108-71-2](/img/structure/B6498149.png)
1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one (CPMHP) is a synthetic compound that has been the subject of scientific research for its potential applications in a variety of fields. CPMHP has been studied for its ability to act as a catalyst and for its potential as a drug candidate.
科学的研究の応用
1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has been studied as a potential catalyst in organic chemistry. It has been used to catalyze the reaction of aldehydes with amines and to catalyze the reaction of aldehydes with nitriles. This compound has also been studied for its potential applications in drug development. It has been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
作用機序
1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has been shown to act as an inhibitor of the enzyme acetylcholinesterase. It binds to the enzyme and prevents it from breaking down acetylcholine, which leads to increased levels of acetylcholine in the body. This can lead to increased alertness and improved cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase alertness and improve cognitive function. It has also been shown to improve memory and reduce anxiety. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant effects.
実験室実験の利点と制限
1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize. It is also relatively stable and has a long shelf life. However, this compound also has several limitations. It is not water-soluble and can be difficult to work with in aqueous solutions. In addition, this compound has a relatively low solubility in organic solvents.
将来の方向性
There are a number of potential future directions for research into 1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one. One potential direction is the development of this compound-based drugs. This compound could be used to create drugs that act as inhibitors of acetylcholinesterase, which could be used to treat diseases such as Alzheimer’s and Parkinson’s. Another potential direction is the development of this compound-based catalysts. This compound could be used to catalyze a variety of reactions, which could lead to the development of new drugs and materials. Finally, this compound could be used to create new materials with unique properties. For example, this compound could be used to create materials with improved thermal stability or increased solubility.
合成法
1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one can be synthesized in a two-step reaction. The first step involves the reaction of 3-chlorophenylmethylmagnesium bromide with 2-hydroxyethyl pyrrolidinone, which produces an intermediate. The second step involves the reaction of the intermediate with hydrochloric acid, which yields this compound as the final product.
特性
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-3-1-2-9(4-11)6-14-7-10(8-15)5-12(14)16/h1-4,10,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVASJBKIHITARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC(=CC=C2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({1-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-propylcyclohexane-1-carboxamide](/img/structure/B6498074.png)
![4-({1-[(2-chloro-6-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-propylcyclohexane-1-carboxamide](/img/structure/B6498075.png)
![4-({1-[(2-chloro-4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-propylcyclohexane-1-carboxamide](/img/structure/B6498083.png)
![2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6498084.png)
![N-(2,4-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6498092.png)
![N-(2-chloro-4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6498097.png)
![2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6498105.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide](/img/structure/B6498117.png)
![2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B6498125.png)
![2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6498133.png)
![2-[7-(4-bromophenyl)-3,8-dioxo-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B6498137.png)
![2-(2,5-difluorophenyl)-4-[(3-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6498161.png)
![ethyl 2-{5-[(4-fluorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B6498172.png)